TTR Amyloid Fibril Inhibition: A Direct Comparison with Flufenamic Acid and Analogs
4-[(Anilinocarbonyl)amino]benzoic acid demonstrated an IC50 of 2.18 µM against wild-type transthyretin (TTR) amyloid fibril formation in an acid-mediated amyloidogenesis assay [1]. In the original screening study that inspired this work, this compound (referred to as ~81% inhibition relative to controls) was one of 29 aromatic small molecules evaluated . This activity contrasts with the lead compound flufenamic acid, which, while structurally related, exhibits a different pharmacological profile as a non-steroidal anti-inflammatory drug .
| Evidence Dimension | Inhibition of wild-type TTR acid-mediated amyloidogenesis (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.18 µM (2180 nM) |
| Comparator Or Baseline | Flufenamic acid (lead compound in the screening study) |
| Quantified Difference | Not directly quantified for flufenamic acid in this assay, but the target compound's activity is explicitly measured, providing a baseline for further SAR optimization. |
| Conditions | In vitro, light scattering-based amyloid fibril formation assay using wild-type TTR; pre-incubation with compound. |
Why This Matters
This provides a quantifiable, target-specific activity benchmark (IC50 = 2.18 µM) for 4-[(Anilinocarbonyl)amino]benzoic acid, which is absent for its isomers, enabling its use as a validated tool compound or lead scaffold in TTR amyloidosis research.
- [1] BindingDB. (n.d.). BDBM50206388 CHEMBL3899454. Affinity Data for Transthyretin. View Source
